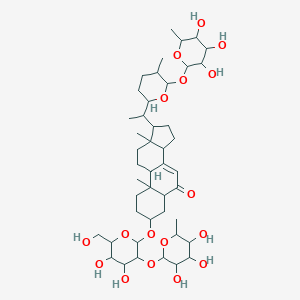
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, also known as MMEA, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its potential applications in various fields of study, including neuroscience and pharmacology. In
作用機序
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it blocks the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to increase locomotor activity, induce hyperthermia, and cause stereotypic behaviors. These effects are believed to be due to an increase in dopamine levels in the brain.
実験室実験の利点と制限
One of the advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's potential toxicity and the need for careful handling make it a challenging compound to work with.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. One area of study is its potential use as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Another area of study is the development of safer and more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. Additionally, further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, or 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, is a chemical compound that has gained attention for its potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its potential toxicity and the need for careful handling make it a challenging compound to work with. Further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
合成法
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This compound is then reacted with morpholine and ethylenediamine to produce 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide requires careful handling as it involves the use of hazardous chemicals and requires precise temperature control.
科学的研究の応用
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of study is the neuroscience field, where 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have an affinity for the dopamine transporter. This transporter is responsible for the reuptake of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's affinity for the dopamine transporter makes it a potential tool for studying the dopamine system and its role in addiction and other neurological disorders.
特性
製品名 |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-4-2-13(3-5-14)12-15(18)16-6-7-17-8-10-20-11-9-17/h2-5H,6-12H2,1H3,(H,16,18) |
InChIキー |
OXDKSCXAFCESTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2 |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2 |
溶解性 |
41.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)






![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)
